molecular formula C11H11NO B12831611 (4-Methylisoquinolin-5-yl)methanol

(4-Methylisoquinolin-5-yl)methanol

Cat. No.: B12831611
M. Wt: 173.21 g/mol
InChI Key: KKVYWFNDEMWNIT-UHFFFAOYSA-N
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Description

(4-Methylisoquinolin-5-yl)methanol is an isoquinoline derivative characterized by a methyl substituent at the 4-position and a hydroxymethyl (-CH₂OH) group at the 5-position of the heterocyclic ring. Isoquinolines are aromatic heterocycles with a bicyclic structure composed of a benzene ring fused to a pyridine ring.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

(4-methylisoquinolin-5-yl)methanol

InChI

InChI=1S/C11H11NO/c1-8-5-12-6-9-3-2-4-10(7-13)11(8)9/h2-6,13H,7H2,1H3

InChI Key

KKVYWFNDEMWNIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC2=C1C(=CC=C2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylisoquinolin-5-yl)methanol can be achieved through several methods. Another method is the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinolines .

Industrial Production Methods: Industrial production of (4-Methylisoquinolin-5-yl)methanol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts, such as copper or palladium, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: (4-Methylisoquinolin-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) or nucleophilic substitution with amines or thiols.

Major Products Formed:

  • Oxidation of the methanol group yields (4-Methylisoquinolin-5-yl)aldehyde or (4-Methylisoquinolin-5-yl)carboxylic acid.
  • Reduction of the isoquinoline ring forms tetrahydroisoquinoline derivatives.
  • Substitution reactions produce various substituted isoquinoline derivatives.

Mechanism of Action

The mechanism of action of (4-Methylisoquinolin-5-yl)methanol involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, its structural features allow it to interact with DNA or proteins, potentially disrupting cellular processes and exhibiting anticancer activity .

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Core Heterocycle Substituents Stereochemistry
(4-Methylisoquinolin-5-yl)methanol Isoquinoline 4-methyl, 5-hydroxymethyl Not specified
[1,3]Dioxolo[4,5-g]isoquinolin-5-yl-(4-methoxyphenyl)methanol Dioxolo-fused isoquinoline 4,5-fused dioxolo ring, 5-(4-methoxyphenyl)methanol Not specified
(4S,5S)-(-)-2-methyl-5-phenyl-2-oxazoline-4-methanol Oxazoline 2-methyl, 5-phenyl, 4-hydroxymethyl 4S,5S configuration
[4-Methyl-2-(2-methylphenyl)-1,3-oxazol-5-yl]methanol Oxazole 4-methyl, 2-(2-methylphenyl), 5-hydroxymethyl Not specified

Key Observations:

  • Core Heterocycle: The isoquinoline and dioxolo-fused isoquinoline () share aromaticity and planar geometry, favoring π-π stacking interactions.
  • Substituents: The dioxolo-fused compound () has a bulkier 4-methoxyphenyl group, increasing lipophilicity compared to the simpler methyl and hydroxymethyl groups in the target compound. The oxazoline derivative () features a chiral center, which may confer enantioselective biological activity .

Table 2: Comparative Properties

Compound Name Molecular Weight (g/mol) LogP (Predicted) Notable Biological Activity
(4-Methylisoquinolin-5-yl)methanol ~175.2 ~1.2 Limited data; potential kinase inhibition (inferred from analogs)
[1,3]Dioxolo[...]methanol () ~337.3 ~2.8 Demonstrated activity in acetylcholinesterase inhibition assays
(4S,5S)-Oxazoline derivative () ~219.3 ~1.5 Used in asymmetric catalysis; chiral auxiliary applications
Oxazole derivative () ~229.3 ~2.3 No biological data; used in synthetic intermediates

Key Findings:

  • Lipophilicity: The dioxolo-fused compound () has the highest LogP due to its methoxyphenyl group, suggesting enhanced membrane permeability but reduced aqueous solubility. The target compound’s lower LogP (~1.2) may improve bioavailability in polar environments.
  • Biological Activity: ’s compound shows acetylcholinesterase inhibition, likely due to the dioxolo ring mimicking natural alkaloids like galanthamine. The target compound’s lack of fused rings may limit similar activity unless modified .
  • Stereochemical Influence: The (4S,5S)-oxazoline derivative () highlights the role of chirality in catalysis, a feature absent in the non-chiral target compound .

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